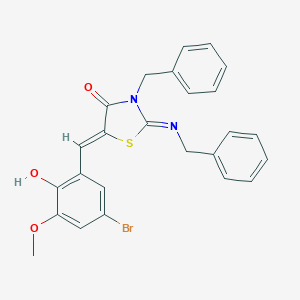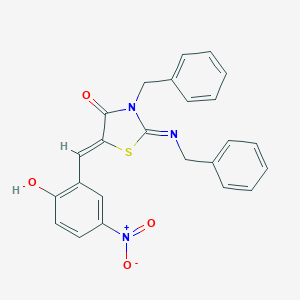![molecular formula C29H24N2O4S B302499 (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302499.png)
(10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, also known as BZQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BZQ belongs to the class of quinazoline-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. This compound also exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). Additionally, this compound has been shown to inhibit the aggregation of proteins associated with neurological disorders, such as amyloid-beta and alpha-synuclein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and ROS. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied in various scientific research applications, and its potential therapeutic properties have been well documented. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
将来の方向性
There are several future directions for research on (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One direction is to further investigate its potential therapeutic properties in cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and molecular targets. Furthermore, the development of this compound derivatives with improved potency and selectivity could lead to the development of novel therapeutics for various diseases.
合成法
The synthesis of (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves a multi-step process that includes the condensation of 2,5-dimethoxybenzaldehyde with 2-aminobenzothiazole, followed by cyclization with 3-hydroxybenzaldehyde. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
(10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been extensively studied for its potential therapeutic properties in various scientific research applications. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Furthermore, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
特性
分子式 |
C29H24N2O4S |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
(14E)-11-(2,5-dimethoxyphenyl)-14-[(3-hydroxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C29H24N2O4S/c1-34-20-11-13-24(35-2)23(16-20)27-22-12-10-18-7-3-4-9-21(18)26(22)30-29-31(27)28(33)25(36-29)15-17-6-5-8-19(32)14-17/h3-9,11,13-16,27,32H,10,12H2,1-2H3/b25-15+ |
InChIキー |
CLHCQUDCQDMFRG-MFKUBSTISA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C\C6=CC(=CC=C6)O)/S5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5 |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B302416.png)
![4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B302417.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302420.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302421.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302422.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302423.png)
![ethyl 2-{3-bromo-4-hydroxy-5-nitrobenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302425.png)


![4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302431.png)
![N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B302436.png)
![N-{3-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B302438.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B302443.png)
![N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302444.png)